
oligomycin A
概要
説明
Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces diastatochromogenes. It is known for its potent inhibitory effects on mitochondrial ATP synthase, an enzyme crucial for ATP production in cells. This compound has been widely used in biochemical research to study cellular respiration and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
Oligomycin A is typically obtained through fermentation processes involving Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques. Chemical modifications of this compound have been explored to enhance its biological activity and selectivity. For instance, the interaction of this compound with hydroxylamine yields a six-membered nitrone annelated with the antibiotic at specific positions .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Oligomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Kornblum oxidation of 33-O-mesylthis compound by dimethyl sulfoxide results in the formation of 33-dehydrothis compound .
Common Reagents and Conditions
Common reagents used in the chemical modification of this compound include hydroxylamine and 1-aminopyridine. These reagents facilitate the formation of derivatives with altered biological activities. The reaction conditions typically involve organic solvents and controlled temperatures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activities to identify compounds with enhanced therapeutic potential.
科学的研究の応用
Cancer Research
Oligomycin A has been extensively used in cancer research to investigate mitochondrial functions and apoptotic pathways:
- Mitochondrial Dysfunction : The compound is instrumental in studying the role of mitochondria in apoptosis. It has been shown to induce apoptosis in drug-resistant cancer cells by bypassing P-glycoprotein-mediated drug resistance .
- Glycolysis Compensation : Inhibition of oxidative phosphorylation by oligomycin leads to compensatory increases in glycolysis, providing insights into metabolic adaptations in cancer cells .
- Hypoxia Studies : this compound reduces HIF-1alpha expression in hypoxic tumor cells, which is crucial for understanding tumor metabolism under low oxygen conditions .
Cellular Metabolism Studies
This compound is widely used to assess mitochondrial function and energy metabolism:
- Maximal Capacity Respiration Assay : It is utilized in assays measuring ATP-linked respiration, particularly in astrocytes and various cancer cell lines. For example, it helps quantify parameters of mitochondrial respiration using commercial kits like the Mito Stress Test kit .
- Impact on Ion Transport : Studies have demonstrated that oligomycin inhibits Na+ and K+ transport in liver slices, providing insights into its effects on ion homeostasis related to energy metabolism .
Microbiology
This compound's antibacterial properties are notable, although its clinical use is limited due to toxicity:
- Fungal Inhibition : The compound exhibits antifungal activity against various fungi, including Candida species and Aspergillus strains .
- Resistance Studies : Research has identified mutations in yeast that confer resistance to oligomycin, aiding in understanding mechanisms of drug resistance .
Case Study: this compound in Breast Cancer Research
A study by Furth et al. (2018) explored the effects of this compound on breast cancer cell lines:
Parameter | Control | This compound Treatment |
---|---|---|
Oxygen Consumption Rate (OCR) | Baseline | Decreased significantly |
Extracellular Acidification Rate (ECAR) | Baseline | Increased due to glycolytic compensation |
This data indicates that this compound effectively alters metabolic pathways in breast cancer cells, highlighting its potential as a research tool for understanding cancer metabolism.
Case Study: this compound and Drug Resistance
Li et al. (2002) demonstrated that this compound could trigger apoptosis in HepG2 cells resistant to doxorubicin:
Treatment Group | Apoptosis Rate (%) |
---|---|
Control | 15 |
This compound | 45 |
This study underscores the potential of this compound as a therapeutic agent to overcome multidrug resistance.
作用機序
Oligomycin A exerts its effects by inhibiting ATP synthase, specifically by blocking its proton channel (F_O subunit). This inhibition prevents the oxidative phosphorylation of ADP to ATP, thereby reducing ATP production in cells . The binding of this compound to the c-ring of ATP synthase blocks proton translocation, leading to a decrease in electron flow through the electron transport chain .
類似化合物との比較
Oligomycin A is part of a family of antibiotics that includes oligomycin B and oligomycin C. These compounds share similar structures and inhibitory effects on ATP synthase. this compound is often preferred in research due to its higher potency. Other similar compounds include antimycin A and cytovaricin, which also inhibit mitochondrial function but through different mechanisms .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of mitochondrial function and energy metabolism. Its potent inhibitory effects on ATP synthase make it a crucial tool for understanding cellular respiration and developing potential therapeutic strategies for mitochondrial diseases. Despite its toxicity, the compound’s unique properties continue to drive research in various fields of science and industry.
生物活性
Oligomycin A is a well-studied macrolide antibiotic primarily known for its potent inhibitory effects on mitochondrial ATP synthase. This compound has garnered significant attention due to its diverse biological activities, including antifungal, antitumor, and effects on cellular metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.
This compound specifically inhibits the F0 component of ATP synthase, which is crucial for ATP production in mitochondria. By blocking proton translocation through the mitochondrial membrane, this compound effectively halts ATP synthesis, leading to cellular energy depletion. This mechanism has been extensively studied in various cell types, revealing its implications in both normal physiological processes and pathological conditions.
1. Antifungal Activity
This compound exhibits significant antifungal properties against various yeast and filamentous fungi. Research indicates that it can inhibit the growth of pathogenic fungi by disrupting their mitochondrial function.
Fungal Strain | Inhibition Concentration (µg/mL) | Activity |
---|---|---|
Candida albicans | 0.5 | High |
Aspergillus niger | 1.0 | Moderate |
Cryptococcus neoformans | 0.25 | High |
This table summarizes the antifungal activity of this compound against selected strains, demonstrating its potential as an antifungal agent in clinical settings .
2. Antitumor Effects
This compound has shown promise in cancer research due to its ability to induce apoptosis in tumor cells. Studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including glioma and prostate cancer cells.
- Case Study: Glioma Cells
3. Effects on Sperm Motility
Research has indicated that this compound affects sperm motility by inhibiting ATP synthase activity in boar spermatozoa. The compound leads to immediate immobilization of sperm without altering overall energy levels or mitochondrial membrane potential.
- Key Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Recent studies have focused on synthesizing derivatives to enhance its pharmacological properties while reducing toxicity.
Derivative | Biological Activity | Toxicity |
---|---|---|
33-dehydrothis compound | Increased activity against K562 cells | Lower than this compound |
Modified analogs | Varied antifungal potency | Variable |
These modifications aim to improve selectivity towards cancer cells while minimizing effects on normal tissues .
特性
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-AWJDAWNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-13-5 | |
Record name | Oligomycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oligomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oligomycin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLIGOMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。